molecular formula C20H20N4O4 B10874707 methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10874707
M. Wt: 380.4 g/mol
InChI Key: XDLPBGGCMKKRBU-LPYMAVHISA-N
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Description

Methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. The presence of a methoxyphenyl group, a pyridinylamino group, and a pyrazolone core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring. The final step involves the esterification of the pyrazolone derivative with methyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation makes it a promising therapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into enzyme pockets, disrupting normal enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Similar in having a methoxyphenyl group and ester functionality.

    1-(4-Methoxyphenyl)-3-(pyridin-2-yl)urea: Shares the methoxyphenyl and pyridinyl groups but differs in the core structure.

    4-(4-Methoxyphenyl)-3,4-dihydro-1H-pyrazol-5-one: Similar pyrazolone core but lacks the ester and pyridinylamino groups.

Uniqueness

Methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxyphenyl group and a pyridinylamino group, along with the pyrazolone core, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H20N4O4/c1-13(22-17-6-4-5-11-21-17)19-16(12-18(25)28-3)23-24(20(19)26)14-7-9-15(27-2)10-8-14/h4-11,23H,12H2,1-3H3/b22-13+

InChI Key

XDLPBGGCMKKRBU-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\C1=CC=CC=N1)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Canonical SMILES

CC(=NC1=CC=CC=N1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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